Idazoxan-d4 (hydrochloride) is a deuterated form of Idazoxan, a compound that acts as both an antagonist for alpha-2 adrenergic receptors and imidazoline receptors. The chemical structure includes a benzodioxane moiety, which contributes to its pharmacological properties. This compound is primarily utilized in scientific research, particularly in studies involving metabolic pathways and receptor interactions. Idazoxan-d4 is recognized for its stable isotope labeling, which enhances its utility in various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Idazoxan-d4 (hydrochloride) is classified under the category of imidazoline receptor ligands. Its primary applications are in pharmacological research and environmental studies due to its stable isotope nature. The compound is sourced from various chemical suppliers, with its CAS number being 1329834-12-9 for the deuterated hydrochloride form and 79944-56-2 for the non-deuterated version .
The synthesis of Idazoxan-d4 (hydrochloride) involves several key steps:
Idazoxan-d4 (hydrochloride) has a molecular formula of with a molecular weight of 244.71 g/mol. The compound features a unique structure characterized by:
The canonical SMILES representation for Idazoxan-d4 (hydrochloride) is C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl
, which highlights its complex ring structure .
Idazoxan-d4 can participate in various chemical reactions typical of imidazole derivatives:
The detailed mechanisms involve receptor-mediated pathways that lead to cellular responses such as apoptosis or modulation of neurotransmitter systems.
The mechanism of action for Idazoxan-d4 primarily involves:
Research indicates that these actions can lead to significant effects on metabolic processes, making it a valuable tool for studying metabolic pathways in vivo .
Idazoxan-d4 (hydrochloride) exhibits the following physical and chemical properties:
These properties are critical for handling and application in laboratory settings.
Idazoxan-d4 (hydrochloride) has several scientific applications:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5